

Application Note: Precision Engineering of Fluorescent Probes using 3-Ethylbenzofuran-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Ethylbenzofuran-2-carbaldehyde

Cat. No.: B8683905

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Executive Summary

3-Ethylbenzofuran-2-carbaldehyde (CAS: 26330-47-8) serves as a critical "push-pull" building block in the design of Intramolecular Charge Transfer (ICT) fluorescent probes. Unlike its 3-H or 3-phenyl analogs, the 3-ethyl substituent provides an optimal balance of lipophilicity and steric freedom, enhancing membrane permeability without compromising the planarity required for effective conjugation.

This guide details the use of this intermediate to synthesize a Mitochondria-Targeted Viscosity Probe (Mito-Vis-Et). By coupling the aldehyde to an indolium acceptor, we generate a hemicyanine dye that functions as a molecular rotor—fluorescing intensely only when the mitochondrial matrix viscosity increases, a key marker of dysfunction in neurodegenerative diseases.

Scientific Rationale & Mechanism

The "Push-Pull" Architecture

The design relies on the Knoevenagel condensation of the aldehyde group with an electron-deficient active methylene moiety.

- **Electron Donor (D):** The benzofuran oxygen and the aromatic system act as the donor.
- **-Bridge:** The ethyl group at the C3 position stabilizes the molecule against photobleaching by preventing oxidative attack at the otherwise reactive C3-H, while the C2-aldehyde extends conjugation.
- **Electron Acceptor (A):** An indolium salt (positively charged) serves as the strong acceptor and mitochondrial targeting unit.

Sensing Mechanism: Molecular Rotor

In low-viscosity environments (e.g., aqueous cytosol), the probe undergoes rapid intramolecular rotation around the methine bridge (

) upon excitation. This non-radiative decay channel dissipates energy as heat, quenching fluorescence. In high-viscosity environments (e.g., rigid mitochondrial matrix), rotation is restricted, forcing relaxation via radiative decay (fluorescence emission).

Experimental Protocol: Synthesis of Mito-Vis-Et

Materials & Reagents

Reagent	Role	Purity/Grade
3-Ethylbenzofuran-2-carbaldehyde	Precursor (Donor)	>97% (HPLC)
1,2,3,3-Tetramethyl-3H-indolium iodide	Precursor (Acceptor)	>98%
Piperidine	Catalyst	Anhydrous
Ethanol (EtOH)	Solvent	Absolute
Diethyl Ether	Precipitant	ACS Grade

Synthetic Workflow (Step-by-Step)

Step 1: Condensation Reaction[1]

- In a dry 50 mL round-bottom flask, dissolve **3-Ethylbenzofuran-2-carbaldehyde** (174 mg, 1.0 mmol) and 1,2,3,3-tetramethyl-3H-indolium iodide (301 mg, 1.0 mmol) in absolute ethanol (15 mL).
- Add Piperidine (3 drops, ~50 L) as a catalyst.
- Reflux the mixture at 80°C under a nitrogen atmosphere for 6–8 hours.
 - Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 10:1). The aldehyde spot () should disappear, and a new colored spot (Red/Purple,) should appear.

Step 2: Isolation & Purification

- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure (rotary evaporator) to obtain a crude solid.
- Wash the solid with cold diethyl ether (mL) to remove unreacted aldehyde and catalyst.
- Recrystallize from hot ethanol or purify via silica gel column chromatography (Gradient: DCM DCM/MeOH 20:1).
- Yield Expectation: 60–75% as a dark red/purple solid.

Step 3: Structural Characterization (Validation)

- NMR (400 MHz, DMSO-): Look for the trans-alkene protons (doublets, Hz) appearing around

7.5–8.5 ppm, confirming the formation of the methine bridge.

- HRMS (ESI+): Calculate

for

(cation). Formula:

. Expected mass: ~330.18.

Optical Characterization & Application

Viscosity Response Assay

This protocol validates the "Turn-On" response of the probe.

- Stock Solution: Prepare a 1.0 mM stock of Mito-Vis-Et in DMSO.
- Solvent Systems: Prepare mixtures of Glycerol and Methanol in varying ratios (0% to 90% Glycerol) to simulate viscosity changes (1 cP to ~800 cP).
- Measurement:
 - Dilute probe to 10 M in each solvent mixture.
 - Excitation: 540 nm (typical for hemicyanines).
 - Emission Scan: 560–750 nm.
- Data Analysis: Plot Log(Fluorescence Intensity at) vs. Log(Viscosity). A linear relationship (Förster-Hoffmann equation) confirms the molecular rotor mechanism.

Biological Imaging Protocol

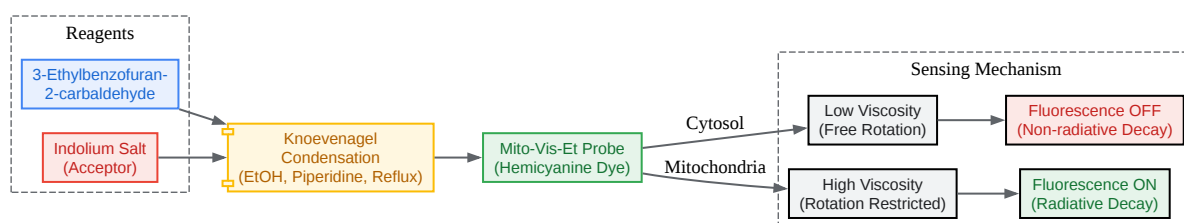
- Cell Culture: Seed HeLa or MCF-7 cells on glass-bottom dishes.
- Staining: Incubate cells with Mito-Vis-Et (5

M) for 30 minutes at 37°C.

- Co-localization: Co-stain with MitoTracker Green (100 nM) to verify mitochondrial targeting.
- Imaging: Confocal microscopy.
 - Mito-Vis-Et Channel: Ex 561 nm / Em 580–650 nm.
 - MitoTracker Channel: Ex 488 nm / Em 500–530 nm.
- Stimulation (Optional): Treat cells with Nystatin or Monensin to induce mitochondrial swelling (viscosity change) and observe fluorescence intensity shifts.

Visualizations

Synthesis & Mechanism Workflow



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Caption: Synthetic pathway and viscosity-dependent sensing mechanism of the Mito-Vis-Et probe.

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